Cas no 75538-66-8 (2-OXABICYCLO2.2.2OCTAN-6-ONE)

2-Oxabicyclo[2.2.2]octan-6-one is a bicyclic lactone compound characterized by its rigid oxabicyclic framework, which imparts unique reactivity and stability. Its strained ring system makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles and functionalized scaffolds. The compound's oxygen bridge enhances its selectivity in ring-opening reactions, enabling precise modifications for pharmaceutical and fine chemical applications. Its high purity and well-defined structure ensure reproducibility in research and industrial processes. Additionally, the compound's stability under various conditions allows for flexible handling and storage, making it a practical choice for advanced synthetic methodologies.
2-OXABICYCLO2.2.2OCTAN-6-ONE structure
2-OXABICYCLO2.2.2OCTAN-6-ONE structure
Product Name:2-OXABICYCLO2.2.2OCTAN-6-ONE
CAS No:75538-66-8
MF:C7H10O2
MW:126.153102397919
MDL:MFCD24696000
CID:4173311
Update Time:2025-10-28

2-OXABICYCLO2.2.2OCTAN-6-ONE Chemical and Physical Properties

Names and Identifiers

    • 2-Oxabicyclo[2.2.2]octan-6-one
    • 2-OXABICYCLO2.2.2OCTAN-6-ONE
    • MDL: MFCD24696000
    • Inchi: 1S/C7H10O2/c8-6-3-5-1-2-7(6)9-4-5/h5,7H,1-4H2
    • InChI Key: CFHKVTQHICOAKZ-UHFFFAOYSA-N
    • SMILES: C12CCC(CC1=O)CO2

Experimental Properties

  • Density: 1.141±0.06 g/cm3(Predicted)
  • Boiling Point: 222.4±23.0 °C(Predicted)

2-OXABICYCLO2.2.2OCTAN-6-ONE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-23015793-1.0g
2-OXABICYCLO[2.2.2]OCTAN-6-ONE
75538-66-8
1.0g
$0.0 2022-12-26
Enamine
EN300-23015793-1g
2-OXABICYCLO[2.2.2]OCTAN-6-ONE
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$0.0 2023-09-15

Additional information on 2-OXABICYCLO2.2.2OCTAN-6-ONE

Chemical Profile of 2-Oxabicyclo[2.2.2]octan-6-one (CAS No. 75538-66-8)

2-Oxabicyclo[2.2.2]octan-6-one, identified by the Chemical Abstracts Service Number (CAS No.) 75538-66-8, is a significant heterocyclic compound with a unique bicyclic structure featuring an oxygen-containing bridge. This compound has garnered attention in the field of organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential applications in drug development. The bicyclic framework, combined with the ketone functional group, makes it a valuable intermediate for constructing more complex molecular architectures.

The molecular structure of 2-Oxabicyclo[2.2.2]octan-6-one consists of three-membered and four-membered rings connected by an oxygen atom, creating a strained system that can be exploited in synthetic transformations. This strain often enhances reactivity, making the compound a useful building block for designing novel molecules with specific biological activities. The presence of the ketone group at the sixth position further contributes to its chemical versatility, enabling various functionalization strategies such as nucleophilic addition, condensation reactions, and cyclization processes.

In recent years, there has been growing interest in the applications of bicyclic oxygen-containing compounds in medicinal chemistry. The structural motif of 2-Oxabicyclo[2.2.2]octan-6-one has been explored in the synthesis of bioactive molecules, including potential pharmacophores for treating neurological disorders, inflammatory conditions, and infectious diseases. The rigid bicyclic core provides stability and specificity, which are critical factors in drug design.

One of the most compelling aspects of 2-Oxabicyclo[2.2.2]octan-6-one is its role as a precursor in the synthesis of more complex scaffolds. Researchers have leveraged its reactivity to develop novel heterocycles with enhanced binding affinity and selectivity for biological targets. For instance, derivatives of this compound have been investigated as inhibitors of enzymes involved in cancer metabolism and as modulators of neurotransmitter receptors.

The synthesis of 2-Oxabicyclo[2.2.2]octan-6-one typically involves multi-step organic transformations, often starting from readily available precursors such as cyclohexanone derivatives or dienes. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to access enantiomerically pure forms of the compound, which are crucial for pharmaceutical applications.

Recent studies have highlighted the utility of oxabicyclo[2.2.2]octanones in the development of novel therapeutic agents. For example, researchers have demonstrated that derivatives of this scaffold can exhibit potent anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. Additionally, the strained ring system has been exploited to design molecules that interact selectively with biological membranes, offering potential applications in antibiotic development.

The chemical properties of CAS No 75538-66-8 make it an attractive candidate for further exploration in drug discovery programs. Its ability to undergo diverse transformations while maintaining structural integrity allows chemists to tailor its properties for specific applications. As computational chemistry tools continue to advance, virtual screening methods are being used to identify promising derivatives of 2-Oxabicyclo[2.2.2]octan-6-one that could serve as lead compounds for future drug development.

In conclusion, CAS No 75538-66-8 (CAS No 75538-66-8) represents a fascinating compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features and reactivity make it a valuable tool for constructing biologically active molecules. Continued research into this compound and its derivatives is likely to yield novel therapeutic agents with broad therapeutic applications.

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